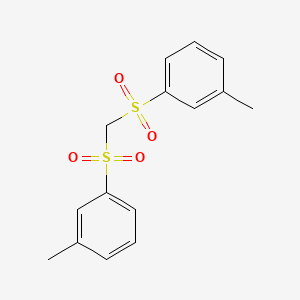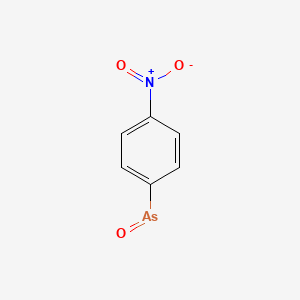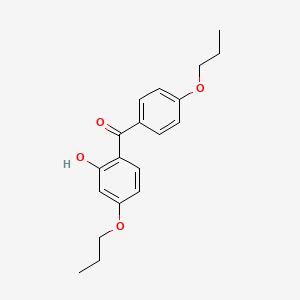
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone is an organic compound with the molecular formula C16H16O3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-propoxybenzaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-propoxybenzoic acid.
Reduction: Formation of (2-hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanol.
Substitution: Formation of derivatives with different functional groups replacing the propoxy groups.
Aplicaciones Científicas De Investigación
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a propoxy group.
(2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: Contains a long alkyl chain, leading to different physical properties.
(2-Hydroxy-4-methylphenyl)(phenyl)methanone: Contains a methyl group, affecting its reactivity and applications.
Uniqueness
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone is unique due to the presence of propoxy groups, which influence its solubility, reactivity, and potential applications. The combination of hydroxyl and carbonyl groups also contributes to its versatility in chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
6131-39-1 |
|---|---|
Fórmula molecular |
C19H22O4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(2-hydroxy-4-propoxyphenyl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C19H22O4/c1-3-11-22-15-7-5-14(6-8-15)19(21)17-10-9-16(13-18(17)20)23-12-4-2/h5-10,13,20H,3-4,11-12H2,1-2H3 |
Clave InChI |
RLXMDFLSNXIQSA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



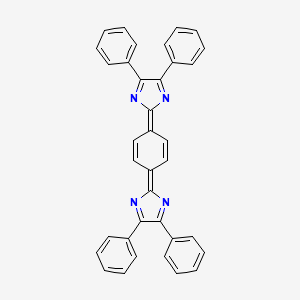
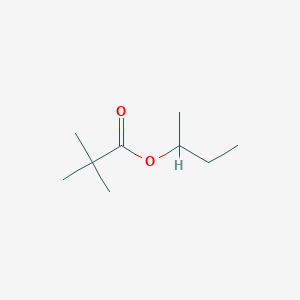
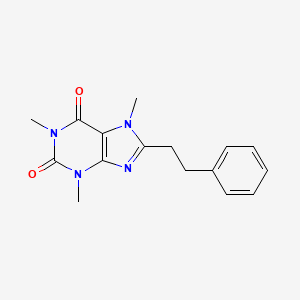
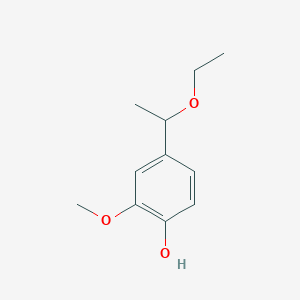

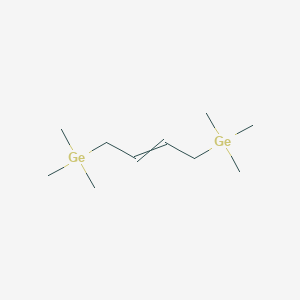
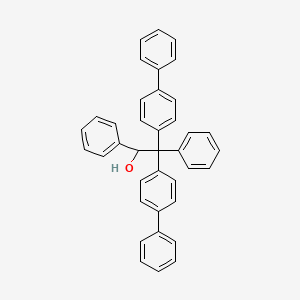
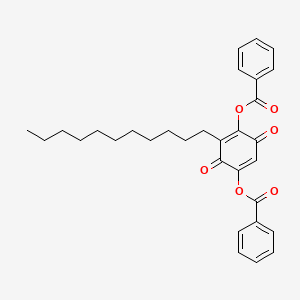
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
